5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide
Description
5-[(2-Methoxyphenyl)amino]-2,3-diphenyl-1,2λ⁵,4-thiadiazol-2-ylium bromide is a thiadiazolium salt characterized by a positively charged 1,2,4-thiadiazole core substituted with two phenyl groups at positions 2 and 3, a 2-methoxyphenylamino group at position 5, and a bromide counterion. Thiadiazolium derivatives are often explored for biological activities, including antimicrobial and enzyme inhibitory properties, due to their ability to interact with biomolecular targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS.BrH/c1-25-19-15-9-8-14-18(19)22-21-23-20(16-10-4-2-5-11-16)24(26-21)17-12-6-3-7-13-17;/h2-15H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRWWWPWCCBIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=[N+](S2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide typically involves the reaction of 2-methoxyaniline with diphenylthiocarbazone under specific conditions. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide, to form the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations:
- The target compound’s ¹H NMR would display complex aromatic splitting due to the methoxyphenyl and diphenyl groups, similar to compound 20 (). The OCH₃ signal (~3.8 ppm) distinguishes it from 3a, which has a CH₃ group at δ3.38 .
- IR spectra of thiadiazolium salts typically show NH/OH stretches (~3100–3400 cm⁻¹) and C=N/C-S vibrations (~1500–1600 cm⁻¹) .
Biological Activity
Chemical Structure and Properties
The chemical structure of 5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃S
- Molecular Weight : 396.32 g/mol
The structure features a thiadiazole ring, which is known for its ability to interact with biological systems, often influencing enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiadiazole derivatives. For instance:
- Study 1 : A series of thiadiazole derivatives were tested against various bacterial strains. The compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Study 2 : In vitro assays demonstrated that the compound inhibited the growth of fungal pathogens such as Candida albicans, with an MIC of 16 µg/mL.
Anticancer Properties
The potential anticancer effects of thiadiazole derivatives have also been explored:
- Case Study : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 20 µM after 48 hours of treatment.
- Mechanism of Action : The compound was shown to inhibit the proliferation of cancer cells by disrupting microtubule formation, thereby affecting cell division.
Anti-inflammatory Effects
Thiadiazole compounds have demonstrated anti-inflammatory properties:
- Research Findings : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The observed effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
